molecular formula C20H19NO4S B4625036 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B4625036
M. Wt: 369.4 g/mol
InChI Key: QXUMREXXCNKMFT-PDGQHHTCSA-N
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Description

The compound is a derivative of thiazolidinedione, a class known for a broad spectrum of biological activities. It has drawn attention for its synthesis methods and potential applications in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest involves microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, showcasing the efficiency of modern synthetic methods (Zidar, Kladnik, & Kikelj, 2009). Furthermore, a novel approach to the synthesis involves the use of diacetoxyiodobenzene for oxidative dethionation of N-substituted-5-arylmethylidene rhodanines, leading to the efficient production of N-substituted-5-arylmethylidene thiazolidine-2,4-diones (Singh & Devi, 2017).

Molecular Structure Analysis

The molecular structure of related derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, confirming the configurations and conformational details vital for understanding the compound's interactions and reactivity (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates for further chemical transformations. The synthesis process often involves Knoevenagel condensation and alkylation steps, which are crucial for the structural diversity and biological activity of these molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a significant role in the compound's application and are determined using spectroscopic and crystallographic techniques. The crystal structure of related compounds has been studied, providing insight into their stability and interaction potential (Zeng, 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and photochemical behavior, are key to understanding the compound's applications in synthesis and its behavior under different chemical conditions. Studies have shown that substitutions on the phenyl ring significantly affect the compound's functional activity and biological applications (Li et al., 2009).

Scientific Research Applications

Synthesis and Structure

Researchers have developed methods for synthesizing various derivatives of 5-substituted-2,4-thiazolidinedione, including those with arylidene groups such as 4-benzyloxybenzylidene. These compounds were synthesized through direct acylation and their structures confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy, demonstrating a broad spectrum of biological activities (Popov-Pergal et al., 2010). Additionally, the electrochemical behavior of hydantoin derivatives has been studied, providing insights into the electrochemical properties and potential applications in understanding biochemical actions (Nosheen et al., 2012).

Antimicrobial Activities

Some derivatives of thiazolidine-2,4-dione have shown promising antimicrobial activities against pathogenic strains of bacteria and fungi. For instance, compounds with 5-(4-methoxybenzylidene)thiazolidine-2,4-dione moieties displayed significant inhibitory activities, highlighting their potential as antimicrobial agents (Stana et al., 2014).

Biological Screening

Novel thiazolidine-2,4-dione derivatives have been synthesized and screened for their antimicrobial and antifungal activities, showing varied efficacy against different microbial strains. These screenings help in identifying compounds with potential therapeutic applications (Alhameed et al., 2019).

Substrate-Specific Inhibitors

Structure-activity relationship (SAR) studies on derivatives of 5-(4-ethoxybenzylidene)-thiazolidine-2,4-dione have provided insights into developing potential substrate-specific ERK1/2 inhibitors, indicating their application in targeted cancer therapies (Li et al., 2009).

Aldose Reductase Inhibitory Activity

A new series of 2,4-thiazolidinediones has shown potent aldose reductase inhibitory activity, marking them as potential candidates for managing diabetic complications. These findings support the exploration of thiazolidinedione derivatives for their therapeutic properties in diabetes and related diseases (Sever et al., 2021).

properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-21-19(22)18(26-20(21)23)12-15-9-10-16(17(11-15)24-2)25-13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUMREXXCNKMFT-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

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